molecular formula C20H26ClNO4 B6335475 (S)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 54417-52-6

(S)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B6335475
CAS RN: 54417-52-6
M. Wt: 379.9 g/mol
InChI Key: VMPLLPIDRGXFTQ-NTISSMGPSA-N
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Description

The compound is a derivative of tetrahydroisoquinoline, which is a type of isoquinoline. Isoquinolines are heterocyclic aromatic organic compounds similar to quinolines . The “3,4-Dimethoxybenzyl” part suggests the presence of a benzyl group with two methoxy (OCH3) groups attached to the 3rd and 4th positions of the benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would likely include a tetrahydroisoquinoline core, with a 3,4-dimethoxybenzyl group attached. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

In general, the 3,4-dimethoxybenzyl group can be used as a protecting group in chemical reactions . It can be removed from the compound by treatment with oxidizing agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the 3,4-dimethoxybenzyl group could potentially affect the compound’s solubility and reactivity .

Scientific Research Applications

  • Electrochemical Oxidation : A study by Carmody, Sainsbury, and Newton (1980) examined the electrochemical oxidation of aromatic ethers, including compounds similar to (S)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. They found that anodic oxidation of these compounds resulted in dibenzo[b,f]cycloheptane derivatives, which has implications for the design of substrates in the synthesis of biphenyl derivatives (Carmody, Sainsbury, & Newton, 1980).

  • Synthetic Methodology : Sainsbury and Todd (1992) reinvestigated the anodic oxidation of similar compounds and synthesized new products such as 2,3,7,9-tetramethoxy-11-(N-methylacetamido)dibenzo[a,e]cycloheptatrien-5-one. Their research contributes to the understanding of reactions in this compound class and aids in developing new synthetic methods (Sainsbury & Todd, 1992).

  • Local Anesthetic Activity and Toxicity Studies : A recent study by Azamatov et al. (2023) evaluated the local anesthetic activity and acute toxicity of a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines. Their findings highlighted the potential of these compounds as promising drug candidates with high local anesthetic activity and varying degrees of toxicity (Azamatov et al., 2023).

  • Analgesic and Anti-Inflammatory Effects : Rakhmanova et al. (2022) explored the analgesic and anti-inflammatory effects of 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride. This study found significant analgesic and anti-inflammatory properties in the compound, suggesting its potential application in medical practice as a non-narcotic analgesic (Rakhmanova et al., 2022).

properties

IUPAC Name

(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4.ClH/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;/h5-6,10-12,16,21H,7-9H2,1-4H3;1H/t16-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPLLPIDRGXFTQ-NTISSMGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@H]2C3=CC(=C(C=C3CCN2)OC)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
(S)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 3
(S)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 4
(S)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 5
(S)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 6
(S)-1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

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